Cas no 1180-46-7 (4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-)
4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-
- [4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
- 4',5,6,7-Tetrahydroxyflavone tetraacetate
- 4',5,6,7-Tetraacetoxyflavon
- 4,5,6,7-tetra-O-acetylflavone
- 5,6,7,4'-Tetraacetoxy-flavon
- 5,6,7,4'-tetraacetoxyflavone
- 5,6,7,4'-tetra-O-acetoxyflavone
- Flavone,4',5,6,7-tetrahydroxy-,tetraacetate
- 2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate
- Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate
- 4H-1-BENZOPYRAN-4-ONE, 5,6,7-TRIS(ACETYLOXY)-2-(4-(ACETYLOXY)PHENYL)-
- FT-0697048
- 1180-46-7
- DTXSID70152000
- UNII-7122SAL3XZ
- SCHEMBL16499864
- SCUTELLAREIN TETRAACETATE [MI]
- 2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyltriacetate
- 5,6,7-TRIS(ACETYLOXY)-2-(4-(ACETYLOXY)PHENYL)-4H-1-BENZOPYRAN-4-ONE
- CHEMBL486623
- Q63399539
- Scutellarein tetraacetate
- 7122SAL3XZ
-
- Inchi: 1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3
- InChI Key: SRVJEQWEVJCHCF-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)OC(C)=O)=CC(C2C(=C(C(=CC1=2)OC(C)=O)OC(C)=O)OC(C)=O)=O
Computed Properties
- Exact Mass: 454.09000
- Monoisotopic Mass: 454.089997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 838
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132
- XLogP3: 2.2
Experimental Properties
- Color/Form: Solid powder
- Density: 1.377
- Boiling Point: 633.8°Cat760mmHg
- Flash Point: 274.2°C
- Refractive Index: 1.578
- PSA: 135.41000
- LogP: 3.16120
4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]- Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]- Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162945-5g |
2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 5g |
$281 | 2021-06-17 | |
| Chemenu | CM162945-10g |
2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 10g |
$468 | 2021-06-17 | |
| Chemenu | CM162945-1g |
2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM162945-5g |
2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 5g |
$*** | 2023-04-03 | |
| Crysdot LLC | CD11339723-1g |
2-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 1g |
$99 | 2024-07-18 | |
| Crysdot LLC | CD11339723-5g |
2-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 5g |
$297 | 2024-07-18 | |
| Crysdot LLC | CD11339723-10g |
2-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate |
1180-46-7 | 97% | 10g |
$495 | 2024-07-18 |
4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-
Professional Introduction to 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl] and Its CAS No. 1180-46-7
The compound 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl], identified by the CAS number 1180-46-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzopyranone class, a structural motif known for its broad spectrum of biological activities. The presence of multiple acetoxy groups and a phenyl substituent at the 2-position enhances its potential as a pharmacophore in drug discovery and development.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of benzopyranone derivatives in modulating various biological pathways. The structural framework of 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl] provides a unique platform for investigating its pharmacological properties. Specifically, the acetoxy substituents at positions 5, 6, and 7 contribute to its solubility and metabolic stability, while the phenyl group at the 2-position introduces additional interactions with biological targets.
In the context of modern drug design, this compound has garnered attention due to its potential applications in treating neurological disorders. Studies have demonstrated that benzopyranone derivatives can interact with neurotransmitter receptors and ion channels, making them promising candidates for therapeutic intervention. The acetoxy groups in 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl] may also influence its binding affinity by modulating hydrogen bonding interactions with protein targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of acetoxy groups at multiple positions necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzopyranone core structure efficiently. These methodologies align with contemporary trends in green chemistry, emphasizing sustainable and scalable synthetic routes.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl] with biological targets. These studies predict favorable interactions with enzymes and receptors involved in inflammatory pathways. The acetoxy groups are predicted to form hydrogen bonds with polar residues in the target proteins, while the phenyl ring engages in hydrophobic interactions. Such insights are crucial for optimizing lead compounds during drug development.
Preclinical studies have begun to explore the pharmacological profile of this derivative. Initial experiments suggest that it exhibits moderate potency in inhibiting key enzymes associated with neuroinflammation. The presence of multiple acetoxy groups appears to enhance its bioavailability by improving solubility in both aqueous and lipid environments. Furthermore, preliminary toxicity assays indicate that it is well-tolerated at therapeutic doses, although further studies are needed to fully assess its safety profile.
The significance of 4H-1-Benzopyran-4-one,5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl] extends beyond its potential as a single therapeutic agent. It serves as a valuable scaffold for structure-based drug design (SBDD), allowing chemists to modify specific functional groups while retaining core biological activity. The versatility of this compound makes it suitable for exploring novel therapeutic strategies targeting complex diseases such as Alzheimer's and Parkinson's disorders.
In conclusion,4H-1-Benzopyran-4-one, particularly under its specific derivative form identified by CAS number 1180-46-7, represents a promising candidate in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a key compound for further investigation. As research progresses,this derivative is expected to contribute significantly to advancements in medicinal chemistry and therapeutic intervention.